2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile
Description
2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a piperidin-1-yl group at position 5 and a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group at position 2.
Properties
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-16-9-13-25(14-10-16)29(26,27)18-7-5-17(6-8-18)20-23-19(15-22)21(28-20)24-11-3-2-4-12-24/h5-8,16H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPNWYMSHAYXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Construction of the oxazole ring: This can be accomplished through cyclization reactions involving nitriles and appropriate electrophiles.
Final assembly: The final step involves coupling the various fragments together under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential as a therapeutic agent due to its unique structural features. Key applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of oxazole compounds exhibit anticancer properties by inhibiting tumor growth through various mechanisms .
- Antimicrobial Properties : Research indicates that compounds with similar structures show effectiveness against a range of microbial pathogens, making this compound a candidate for further exploration in antimicrobial drug development .
Biological Research Applications
In biological research, this compound serves as a tool to study various biological pathways and mechanisms:
- Enzyme Inhibition Studies : The compound may act as an inhibitor or modulator of specific enzymes involved in critical cellular processes, providing insights into metabolic pathways .
- Binding Affinity Assessments : Interaction studies focus on the binding affinity of this compound with specific biological targets using techniques such as surface plasmon resonance or isothermal titration calorimetry .
Pharmaceutical Development
The compound acts as a lead structure for the development of new drugs targeting specific diseases:
- Drug Design : Its unique structural characteristics allow for modifications to enhance efficacy and reduce side effects, paving the way for new therapeutic agents .
Industrial Applications
Beyond medicinal uses, this compound is utilized in industrial settings:
- Synthesis of Complex Organic Molecules : It serves as a building block in chemical manufacturing processes, facilitating the synthesis of other valuable compounds .
Case Studies and Research Findings
Several studies have explored the applications of 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile:
- Anticancer Activity Study : A study demonstrated that derivatives containing the oxazole ring showed significant cytotoxicity against various cancer cell lines, indicating potential for targeted cancer therapies .
- Antimicrobial Efficacy : Research highlighted the effectiveness of similar piperidine-containing compounds against resistant bacterial strains, suggesting that this compound could be developed into an effective antimicrobial agent .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound interacts with specific receptors involved in cell signaling pathways, which could lead to novel approaches in drug design .
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Key Observations :
- The synthesis of structurally complex analogs (e.g., ) often results in low yields (e.g., 18% for compound 3), likely due to steric hindrance from sulfonyl and aryl groups.
- Fluorinated compounds like may require specialized reagents (e.g., fluorobenzoyl chloride), increasing synthesis costs compared to the target compound’s methylpiperidine-sulfonyl group.
Table 3: Functional Group Impact on Properties
Key Observations :
- The carbonitrile group in the target compound and analogs (e.g., ) likely acts as a hydrogen-bond acceptor, influencing binding to biological targets.
- Fluorine substituents (e.g., in ) improve lipophilicity and bioavailability but may reduce aqueous solubility compared to the target’s sulfonyl group .
Biological Activity
The compound 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the areas of cancer treatment and antimicrobial properties. This article delves into the synthesis, characterization, and biological evaluation of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.57 g/mol. The structure features a 1,3-oxazole ring, piperidine moieties, and a sulfonamide group, which are known to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazole ring and subsequent modifications to introduce the sulfonamide and piperidine groups. Detailed synthetic routes have been documented in literature, showcasing various methodologies for achieving high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cancer cell proliferation by targeting tubulin polymerization. In a screening assay against multiple cancer cell lines (NCI-60), the compound exhibited significant growth inhibition with GI50 values in the micromolar range. Notably, some derivatives showed submicromolar activity against leukemia cell lines, indicating selective cytotoxicity towards malignant cells while sparing normal cells .
Table 1: Anticancer Activity Summary
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| A549 (Lung) | 0.655 | 1.5 | 10 |
| MCF7 (Breast) | 0.850 | 2.0 | 15 |
| K562 (Leukemia) | 0.400 | 0.8 | 5 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Studies indicated that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of fungal growth through interference with ergosterol biosynthesis .
Table 2: Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 8 µg/mL |
Case Studies
- In Vivo Efficacy : In murine models of cancer, administration of the compound resulted in tumor size reduction compared to control groups. The study reported a significant decrease in tumor weight and improved survival rates among treated animals.
- Combination Therapies : Preliminary data suggest that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance development in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer: Multi-step synthesis is typical for oxazole derivatives. Key steps include:
- Condensation reactions to form the oxazole core under acidic or basic conditions (e.g., using urea derivatives) .
- Sulfonylation of the phenyl group using 4-methylpiperidine sulfonyl chloride, requiring inert atmospheres (e.g., nitrogen) and solvents like DMSO or THF .
- Piperidinyl substitution via nucleophilic aromatic substitution, optimized at 60–80°C with catalytic bases like K₂CO₃ .
- Yield optimization relies on precise temperature control, solvent polarity, and intermediate purification via column chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and piperidinyl/sulfonyl integration .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., ESI+ mode) .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity using silica gel plates .
Advanced Research Questions
Q. How does the sulfonyl-piperidinyl substituent at the 4-position influence the compound’s biological activity compared to analogs with different sulfonamide groups?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Compare IC₅₀ values against analogs (e.g., diethylamino vs. 4-methylpiperidinyl sulfonyl groups) in enzyme inhibition assays .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to assess binding affinity differences in target proteins (e.g., kinases) .
- Data Interpretation: Hydrophobic interactions from the 4-methylpiperidinyl group may enhance membrane permeability, as seen in similar dihydropyrimidine derivatives .
Q. What strategies mitigate low yields during the final cyclization step of the oxazole ring?
- Methodological Answer:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to THF .
- Catalyst Optimization: Use Lewis acids like ZnCl₂ to stabilize transition states .
- Temperature Gradients: Gradual heating (e.g., 50°C → 100°C) reduces side-product formation .
- Byproduct Analysis: LC-MS identifies undesired intermediates (e.g., open-chain amides), guiding protective group strategies .
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?
- Methodological Answer:
- Purity Validation: Ensure >95% purity via HPLC to exclude confounding effects from impurities .
- Assay Standardization: Replicate assays under identical conditions (e.g., cell line, incubation time) .
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., pyrimidine-carbonitrile derivatives) to identify trends .
Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
- Methodological Answer:
- In Silico Tools: SwissADME or pkCSM predicts logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration .
- Experimental Validation: Compare predictions with in vitro hepatic microsome stability assays and Caco-2 permeability models .
- Discrepancy Analysis: Adjust computational parameters (e.g., protonation states) if experimental logD values deviate >0.5 units .
Q. How can researchers design analogs to improve aqueous solubility without compromising target affinity?
- Methodological Answer:
- Functional Group Modification: Replace the 4-methylpiperidinyl group with polar substituents (e.g., morpholinyl) .
- Salt Formation: Synthesize hydrochloride salts to enhance solubility .
- Co-solvent Compatibility Testing: Assess solubility in PBS with 10% DMSO or cyclodextrin inclusion complexes .
Methodological Notes
- Contradictory Data: Variability in biological activity may arise from differences in cell membrane composition (e.g., cancer vs. normal cell lines) or assay sensitivity thresholds .
- Advanced Characterization: X-ray crystallography or cryo-EM can resolve binding modes if crystallization conditions are optimized (e.g., PEG-based precipitants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
